molecular formula C18H20N2O7 B11293478 N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B11293478
M. Wt: 376.4 g/mol
InChI Key: UDGFVHSSANODGZ-UHFFFAOYSA-N
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Description

N-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic coumarin-derived glycopeptide. Its structure features a 3,4-dimethyl-substituted 2H-chromen-2-one (coumarin) core linked via an ether-oxygen to a propanoyl-glycylglycine side chain. The compound’s molecular formula is C₂₀H₂₂N₂O₇ (calculated based on substituents), with an approximate molecular weight of 402.40 g/mol.

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-9-10(2)18(25)27-14-6-12(4-5-13(9)14)26-11(3)17(24)20-7-15(21)19-8-16(22)23/h4-6,11H,7-8H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)

InChI Key

UDGFVHSSANODGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with a suitable acylating agent, followed by coupling with glycylglycine. The reaction is usually carried out in a solvent such as dichloromethane, with triethylamine as a base . The reaction mixture is stirred at room temperature for a specified period, and the product is isolated by precipitation and recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, it may interfere with inflammatory pathways by modulating the activity of key signaling molecules .

Comparison with Similar Compounds

Substituent Variations on the Coumarin Ring

Compound Name Substituents on Coumarin Molecular Formula Molecular Weight (g/mol) ChemSpider ID
N-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (Target) 3,4-dimethyl C₂₀H₂₂N₂O₇ 402.40 Not provided
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-butyl, 8-methyl C₂₁H₂₆N₂O₇ 418.45 1387106
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-ethyl C₁₈H₂₀N₂O₇ 376.36 2565522

Key Observations :

  • Steric Effects : The 4-butyl substituent in increases molecular weight by ~16 g/mol compared to the target compound, likely reducing solubility in polar solvents.

Stereochemical Variations

Compound Name Stereochemistry (Propanoyl Chain)
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine R-configuration
N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine S-configuration

Implications :

  • Stereochemistry at the propanoyl chain (R vs. S) may influence conformational stability and interactions with chiral biological targets (e.g., enzymes or receptors). No direct data is available for the target compound’s stereochemistry, but enantiomeric purity could critically affect its pharmacological profile.

Challenges :

  • The 3,4-dimethyl groups in the target compound may hinder diazonium salt stability during synthesis compared to less-substituted analogs .
  • Stereoselective synthesis (e.g., for R/S configurations) requires chiral catalysts or resolution techniques, increasing complexity .

Structural Characterization Tools

Crystallographic data for such compounds are refined using programs like SHELXL and visualized via ORTEP . For example:

  • The ethyl-substituted analog likely exhibits distinct crystal packing compared to the bulkier butyl-substituted derivative , affecting melting points and stability.

Biological Activity

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a complex organic compound classified within the chromen derivative family. This compound exhibits a chromen-2-one core structure, which is associated with various biological activities, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Formula C19H23NO6
Molecular Weight 361.4 g/mol
IUPAC Name (2S,3R)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid
InChI Key JWMYGLVKXABREZ-QGHHPUGFSA-N

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step chemical reactions starting with the chromen core. Common methods include O-acylation reactions utilizing acyl chlorides in the presence of bases such as triethylamine.

Types of Reactions

  • Oxidation: The chromen core can be oxidized to yield various derivatives.
  • Reduction: Functional groups attached to the chromen core can be modified through reduction.
  • Substitution: Nucleophilic and electrophilic substitution reactions can occur on the chromen ring.

Biological Activity

The biological activity of this compound has been extensively studied due to its potential therapeutic properties. The compound has shown promise in several areas:

  • Anti-inflammatory Activity: The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties: Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways.
  • Enzyme Inhibition: The compound has been observed to interact with various enzymes, suggesting its role as an enzyme inhibitor.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of the chromen core exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes.
  • Anticancer Research : Research indicated that certain chromen derivatives could induce apoptosis in cancer cells through the activation of caspases, leading to cell death.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes revealed potential mechanisms for its inhibitory effects, particularly in metabolic pathways associated with disease states.

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